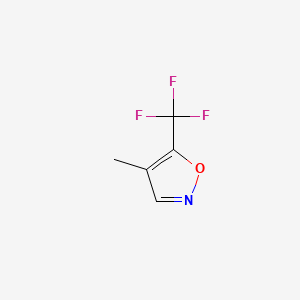

4-Methyl-5-(trifluoromethyl)isoxazole

Beschreibung

Eigenschaften

CAS-Nummer |

161144-76-9 |

|---|---|

Molekularformel |

C5H4F3NO |

Molekulargewicht |

151.088 |

IUPAC-Name |

4-methyl-5-(trifluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3 |

InChI-Schlüssel |

XMSGHROLMRBTFI-UHFFFAOYSA-N |

SMILES |

CC1=C(ON=C1)C(F)(F)F |

Synonyme |

Isoxazole, 4-methyl-5-(trifluoromethyl)- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent placement and functional groups, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Key Observations:

- Trifluoromethyl vs. Chloromethyl : The -CF₃ group in the target compound improves metabolic stability compared to the reactive chloromethyl group in 's analog, which is more suited for synthetic intermediates .

- Ester vs. Trifluoromethyl : Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate () exhibits lower lipophilicity (logP ~2.5) due to the ester group, whereas the -CF₃ group in the target compound increases logP (~3.1), favoring membrane permeability .

- Hydroxyl Substituent : The hydroxyl group in 5-Hydroxy-3-[4-(trifluoromethyl)phenyl]isoxazole () introduces hydrogen-bonding capacity but reduces bioavailability due to higher polarity .

Q & A

Q. Basic

- : Directly identifies the CF group, with chemical shifts typically between -60 to -65 ppm .

- : The isoxazole ring protons appear as distinct singlets (δ 6.2–6.8 ppm). Methyl groups resonate near δ 2.5 ppm .

- HPLC-MS : Validates purity and molecular ion peaks, especially for analogs with labile substituents .

What strategies enhance the anticancer activity of 4-(trifluoromethyl)isoxazole derivatives through structural modification?

Q. Advanced

- CF positioning : The 4-CF group in isoxazoles (e.g., compound 2g ) improves lipophilicity and target binding, yielding IC values 8-fold lower than non-CF analogs .

- Heterocyclic hybridization : Incorporating thiophene or pyrrole moieties enhances π-π stacking with kinase active sites (e.g., MCF-7 cell line inhibition at 2.63 μM) .

- Pharmacophore optimization : Balancing electron-withdrawing (CF) and donating groups (methoxy) improves cellular permeability and metabolic stability .

How is the antimicrobial activity of isoxazole derivatives typically evaluated in academic research?

Q. Basic

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution .

- Structure-activity profiling : Comparing analogs with varied substituents (e.g., 4-fluorophenylthio groups) identifies key moieties for potency .

How can computational methods like DFT or molecular docking be integrated into the development of isoxazole-based therapeutics?

Q. Advanced

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HSP90. For example, NVP-AUY922 (an isoxazole-based HSP90 inhibitor) shows sub-nanomolar binding .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate CF effects with reactivity and stability .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity early in drug design .

What are the key considerations in designing a kinetic study for isoxazole synthesis reactions?

Q. Basic

- Reaction monitoring : Use in situ FTIR or HPLC to track nitrile oxide intermediates and isoxazole formation .

- Variable control : Test temperature, solvent polarity, and reagent stoichiometry to identify rate-limiting steps.

- Quenching protocols : Rapid cooling or acid quenching prevents post-reaction degradation .

When encountering contradictory data in biological assays across studies, what methodological approaches can validate findings?

Q. Advanced

- Dose-response curves : Establish IC values across multiple cell lines (e.g., MCF-7 vs. HepG2) to confirm specificity .

- Orthogonal assays : Validate apoptosis via flow cytometry (Annexin V/PI staining) alongside ATP-based viability assays .

- Meta-analysis : Compare literature data using standardized metrics (e.g., % inhibition at 10 μM) to identify consensus trends .

What role does the trifluoromethyl group play in the physicochemical properties of isoxazole derivatives?

Q. Basic

- Lipophilicity : The CF group increases logP by ~1.5 units, enhancing membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .

- Bioisosterism : CF mimics methyl or ethyl groups while improving target affinity due to stronger van der Waals interactions .

What are recent advancements in metal-free synthesis of trifluoromethylated isoxazoles, and how do they compare to traditional methods?

Q. Advanced

- CFSONa/tBuONO system : Eliminates transition metals, enabling greener synthesis with yields up to 92% .

- Limitations addressed : Traditional methods required hazardous CFCOCl or Au catalysts, whereas the metal-free approach reduces toxicity and cost .

- Substrate scope : Compatible with chalcones, enabling diverse 4-CF isoxazoles inaccessible via cycloaddition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.